4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol
Overview
Description
4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with thiosemicarbazide, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, dihydro derivatives, and various substituted triazole derivatives .
Scientific Research Applications
4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and pyrrole-containing compounds, such as:
- 4-methyl-5-[(1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol
- 4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-one
- 4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-sulfonic acid .
Uniqueness
What sets 4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol apart is its unique combination of a triazole ring and a pyrrole moiety, which imparts distinct chemical and biological properties.
Biological Activity
4-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol (CAS No. 869943-98-6) is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNS
- Molecular Weight : 208.28 g/mol
- Boiling Point : 317.7±44.0 °C (predicted)
- Density : 1.31±0.1 g/cm³ (predicted)
- pKa : 9.68±0.20 (predicted)
These properties indicate that the compound may exhibit stability under various conditions, making it suitable for further biological evaluation.
Antitumor Activity
Research has indicated that derivatives of triazole-thiol compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells. In particular, derivatives containing the triazole moiety have been found to inhibit key cancer-related pathways such as BRAF(V600E) and EGFR .
A specific study highlighted that compounds with a triazole-thiol structure demonstrated cytotoxicity against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines, suggesting potential for development as anticancer agents .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives is well-documented. The compound has shown activity against a range of microorganisms, including bacteria and fungi. The presence of the thiol group is believed to enhance this activity by facilitating interactions with microbial enzymes .
In vitro tests have demonstrated that similar triazole-thiol compounds possess significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal properties against pathogenic fungi .
Anti-inflammatory Properties
Triazole derivatives are also recognized for their anti-inflammatory effects. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory mediators in various models of inflammation. The anti-inflammatory activity is attributed to the modulation of cytokine production and inhibition of nitric oxide synthesis .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The thiol group can interact with cysteine residues in enzymes, altering their activity.
- Disruption of Cell Signaling : By targeting specific pathways involved in cell proliferation and survival, these compounds can induce apoptosis in cancer cells.
- Antioxidant Activity : Some studies suggest that triazole-thiols may exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .
Case Studies and Research Findings
Properties
IUPAC Name |
4-methyl-3-[(1-methylpyrrol-2-yl)methyl]-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S/c1-12-5-3-4-7(12)6-8-10-11-9(14)13(8)2/h3-5H,6H2,1-2H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQVGQLSCPQVCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NNC(=S)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001129693 | |
Record name | 2,4-Dihydro-4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001129693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-98-6 | |
Record name | 2,4-Dihydro-4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869943-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001129693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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